Tetrahydrophthalic anhydride

Description

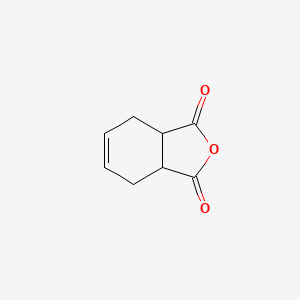

Structure

3D Structure

Properties

IUPAC Name |

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3, Array | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026516 | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 6.7kPa: 195 °C | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

315 °F (157 °C) Open cup, 157 °C o.c. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.20 at 105 °C, 1.4 g/cm³ | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline powder | |

CAS No. |

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6 | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of cis- and trans-Tetrahydrophthalic Anhydride Isomers

Introduction

Tetrahydrophthalic anhydride, a cyclic dicarboxylic anhydride, is a pivotal building block in organic synthesis, finding extensive applications in the formulation of resins, plasticizers, and as an intermediate in the production of fungicides and pharmaceuticals.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of its two primary geometric isomers: cis-1,2,3,6-tetrahydrophthalic anhydride and trans-1,2,3,6-tetrahydrophthalic anhydride. A deep understanding of the distinct synthetic routes and analytical characteristics of each isomer is paramount for researchers and drug development professionals aiming to leverage their unique properties. The cis isomer is readily accessible via a stereospecific Diels-Alder reaction, while the trans isomer is typically obtained through the isomerization of its cis counterpart.[2][3]

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is a classic illustration of the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[4] This concerted, pericyclic reaction is renowned for its high degree of stereospecificity, yielding the cis isomer as the predominant product due to the endo transition state preference.[4]

Reaction Mechanism: The Diels-Alder Approach

The reaction proceeds through a single, cyclic transition state where the π-electrons of the diene and dienophile rearrange to form a new six-membered ring. The s-cis conformation of 1,3-butadiene is essential for the reaction to occur. The stereochemistry of the dienophile is retained in the product, meaning the cis configuration of the carboxylic anhydride groups in maleic anhydride directly translates to the cis configuration in the resulting this compound.[4]

Caption: Diels-Alder reaction mechanism for cis-isomer synthesis.

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from established literature procedures.[5]

Materials:

-

Maleic anhydride

-

1,3-Butadiene (can be generated in situ from 3-sulfolene or used from a cylinder)

-

Toluene (or another suitable solvent like benzene)

-

Petroleum ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve maleic anhydride in toluene.

-

Gently heat the solution to a temperature conducive to the reaction (typically around 80-110°C).

-

Introduce a steady stream of 1,3-butadiene gas into the stirred solution. If generating in situ from 3-sulfolene, the sulfolene is added to the maleic anhydride solution and heated to induce thermal decomposition.

-

The reaction is exothermic; maintain the temperature within the desired range. The reaction progress can be monitored by the uptake of butadiene.

-

After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[4]

-

Collect the crystalline cis-1,2,3,6-tetrahydrophthalic anhydride by vacuum filtration.

-

Wash the crystals with cold petroleum ether to remove any unreacted starting materials and solvent residues.

-

Dry the product in a vacuum oven. The expected yield is typically high, often exceeding 90%.

Synthesis of trans-1,2,3,6-Tetrahydrophthalic Anhydride via Isomerization

The trans isomer of this compound is not directly accessible through the Diels-Alder reaction of butadiene and maleic anhydride. Instead, it is synthesized by the isomerization of the more readily available cis isomer. This process typically involves heating the cis isomer in the presence of a catalyst.

Isomerization Mechanism

The isomerization from the thermodynamically less stable cis isomer to the more stable trans isomer is often catalyzed by acids or certain metal catalysts at elevated temperatures. The mechanism can involve the reversible opening of the anhydride ring to form a dicarboxylic acid intermediate, which allows for rotation around the carbon-carbon single bonds, followed by re-cyclization to form the thermodynamically favored trans product. Alternatively, a catalyst can facilitate the epimerization at one of the chiral centers.

Caption: General workflow for the isomerization of cis- to trans-tetrahydrophthalic anhydride.

Experimental Protocol: Isomerization of cis- to trans-1,2,3,6-Tetrahydrophthalic Anhydride

The following is a generalized protocol based on patented isomerization processes.[3]

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride

-

Acidic catalyst (e.g., silica-alumina cracking catalyst)

-

Inert, high-boiling solvent (optional)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a condenser, melt the cis-1,2,3,6-tetrahydrophthalic anhydride by heating it above its melting point (around 100-110°C).

-

Introduce the acidic silica-alumina catalyst to the molten anhydride. The catalyst is typically used in a particulate form.

-

Heat the mixture to a higher temperature, generally in the range of 150-250°C, and maintain this temperature for a period of several minutes to hours. The optimal temperature and reaction time will depend on the specific catalyst and desired conversion.

-

Monitor the progress of the isomerization by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of cis to trans isomers.

-

Once the desired level of isomerization is achieved, cool the reaction mixture.

-

If a solvent was used, it can be removed under reduced pressure. The solid catalyst can be removed by filtration of the molten product mixture.

-

The resulting product will be a mixture of cis and trans isomers. The pure trans isomer can be isolated through techniques such as fractional crystallization, leveraging the difference in solubility and melting points between the two isomers.

Characterization of cis- and trans-Tetrahydrophthalic Anhydride Isomers

The distinct stereochemistry of the cis and trans isomers leads to measurable differences in their physical and spectroscopic properties.

Physical Properties

A key distinguishing physical property is the melting point.

| Isomer | Melting Point (°C) | Appearance |

| cis-1,2,3,6-Tetrahydrophthalic anhydride | 99-104[4] | White crystalline solid[1] |

| trans-1,2,3,6-Tetrahydrophthalic anhydride | ~141[3] | Crystalline solid |

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

Both isomers will exhibit characteristic anhydride stretches. The key absorptions are:

-

C=O Stretching: Two distinct, strong absorption bands are expected in the region of 1750-1865 cm⁻¹ due to the symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring.

-

C-O-C Stretching: A strong band in the range of 1200-1300 cm⁻¹ is characteristic of the C-O-C stretch of the anhydride.

-

=C-H Stretching: A peak above 3000 cm⁻¹ indicates the stretching of the vinyl C-H bonds.

-

C=C Stretching: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

While the overall FTIR spectra will be similar, subtle differences in peak positions and intensities, particularly in the fingerprint region (below 1500 cm⁻¹), can be expected due to the different molecular symmetries of the cis and trans isomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to their different chemical environments and coupling constants.

cis-1,2,3,6-Tetrahydrophthalic Anhydride:

-

¹H NMR: The symmetry of the cis isomer results in a relatively simple spectrum. Key expected signals include:

-

A multiplet for the two equivalent olefinic protons.

-

A multiplet for the two equivalent methine protons adjacent to the anhydride group.

-

A multiplet for the four equivalent allylic protons.

-

-

¹³C NMR: Due to symmetry, the cis isomer will show a reduced number of signals. Expected signals correspond to:

-

The carbonyl carbons.

-

The olefinic carbons.

-

The methine carbons.

-

The allylic carbons.

-

trans-1,2,3,6-Tetrahydrophthalic Anhydride:

-

¹H NMR: The lower symmetry of the trans isomer is expected to result in a more complex spectrum compared to the cis isomer. The methine protons, being in a trans relationship, will exhibit a different coupling constant compared to the cis isomer, which is a key diagnostic feature.

-

¹³C NMR: The reduced symmetry of the trans isomer may lead to a greater number of distinct signals compared to the cis isomer, as carbons that are equivalent in the cis form may become inequivalent.

A detailed analysis of the coupling constants between the methine protons in the ¹H NMR spectra is particularly useful for unambiguous assignment of the stereochemistry.

Caption: Experimental workflow for synthesis and characterization of this compound isomers.

Applications in Research and Drug Development

The reactivity of the anhydride group makes both isomers valuable intermediates. They are frequently used as curing agents for epoxy resins, leading to materials with excellent thermal and mechanical properties.[1] In the context of drug development, the this compound scaffold can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and membrane permeability. The defined stereochemistry of the cis and trans isomers allows for the synthesis of stereochemically pure drug candidates, which is crucial for understanding structure-activity relationships and minimizing off-target effects.

Conclusion

The synthesis and characterization of cis- and trans-tetrahydrophthalic anhydride isomers are fundamental processes in organic chemistry with significant industrial and research applications. The stereospecific Diels-Alder reaction provides a reliable route to the cis isomer, while the trans isomer can be obtained through catalytic isomerization. A thorough understanding of the distinct physical and spectroscopic properties of each isomer, particularly their NMR and IR spectra, is essential for their unambiguous identification and effective utilization in various fields, including materials science and medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-1,2,3,6-Tetrahydrophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Cyclohexene-1,2-dicarboxylic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Reevaluation of tetrahydrophthalic-anhydride as an end cap for improved thermoset polyimides. Retrieved from [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology, 4(1), 97-118.

-

Odinity. (2013). Diels-Alder Synthesis of Cyclohex-4-ene-1,2-cis-dicarboxylic Anhydride from Butadiene Sulfone and Maleic Anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.

-

PubChem. (n.d.). cis-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

SpectraBase. (n.d.). CIS-CYCLOHEX-4-EN-1,2-DICARBOXYLIC-ANHYDRIDE;CIS-3A,4,7,7A-TETRAHYDRO-1,3-ISOBENZOFURANDIONE. Retrieved from [Link]

-

NIST. (n.d.). cis-1,2,3,6-Tetrahydrophthalic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). cis-1, 2, 3, 6-Tetrahydrophthalic anhydride, min 97%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). trans-Cyclohexane-1,2-dicarboxylic anhydride. Retrieved from [Link]

-

Filo. (2025). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. Retrieved from [Link]

-

Transtutors. (2021). Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic anhydride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Informations. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,6-tetrahydromethylphthalic anhydride. Retrieved from [Link]

-

Chegg. (2017). Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). A new method for producing liquid this compound.

-

Defense Technical Information Center. (n.d.). Synthesis and Isolation of Tetrahydrocannabinol Isomers. Retrieved from [Link]

Sources

- 1. 1,2,3,6-Tetrahydrophthalic anhydride(85-43-8) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. odinity.com [odinity.com]

- 5. trans-4-Cyclohexene-1,2-dicarboxylic anhydride | C8H8O3 | CID 15620752 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diels-Alder Synthesis of Tetrahydrophthalic Anhydride: A Mechanistic and Practical Guide

This in-depth technical guide provides a comprehensive exploration of the Diels-Alder synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride, commonly known as tetrahydrophthalic anhydride. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. It delves into the underlying mechanistic principles, explains the rationale behind experimental choices, and offers practical insights to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Enduring Power of the Diels-Alder Reaction

First described by Otto Diels and Kurt Alder in 1928, a discovery that earned them the Nobel Prize in Chemistry in 1950, the Diels-Alder reaction remains one of the most powerful and versatile tools in synthetic organic chemistry.[1] This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.[1][2] Its enduring utility lies in its ability to stereoselectively construct complex cyclic systems with a high degree of predictability and efficiency, making it a cornerstone in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][3]

The synthesis of this compound from 1,3-butadiene (the diene) and maleic anhydride (the dienophile) is a classic and illustrative example of this reaction class.[4] The high reactivity of maleic anhydride, an electron-poor dienophile, coupled with the electron-rich nature of 1,3-butadiene, facilitates a rapid and efficient cycloaddition.[5] This specific adduct serves as a crucial building block in the production of polymers, resins, plasticizers, and various fine chemicals.[3][6]

The Concerted Mechanism: A Symphony of Electron Movement

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a single, cyclic transition state without the formation of any intermediates.[1] This concerted mechanism is thermally allowed under the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[1]

The reaction is best visualized through the lens of Frontier Molecular Orbital (FMO) theory , which posits that the key interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][8] In a "normal demand" Diels-Alder reaction, such as the one between electron-rich 1,3-butadiene and electron-poor maleic anhydride, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile.[9]

The electron-withdrawing carbonyl groups on maleic anhydride lower the energy of its LUMO, reducing the HOMO-LUMO energy gap between the reactants and accelerating the reaction.[10] The favorable overlap of the orbitals in the transition state allows for the simultaneous formation of two new sigma (σ) bonds and one new pi (π) bond, while breaking three existing π bonds.[11][12]

Below is a DOT language script to generate a diagram illustrating the FMO interaction.

Caption: FMO diagram for the normal demand Diels-Alder reaction.

Stereochemistry: The Endo Rule and its Origins

A hallmark of the Diels-Alder reaction is its high degree of stereoselectivity. The stereochemistry of the reactants is faithfully translated to the product.[11] For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product.[11]

In the reaction of a cyclic diene with a dienophile, two diastereomeric products are possible: the endo and the exo adducts.[13] In the synthesis of this compound using a cyclic diene like cyclopentadiene, the endo product is predominantly formed.[14] This preference, often referred to as the Alder Endo Rule , arises from favorable secondary orbital interactions in the transition state.[15]

In the endo transition state, the electron-withdrawing groups of the dienophile are positioned under the π-system of the diene.[13][14] This orientation allows for a stabilizing interaction between the p-orbitals of the dienophile's substituents and the developing π-bond in the diene.[16] These secondary interactions lower the activation energy of the endo pathway, making it the kinetically favored product.[14][17]

It is crucial to note that the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[14][18] Consequently, at higher temperatures where the Diels-Alder reaction becomes reversible (a retro-Diels-Alder reaction), the product distribution may shift to favor the more stable exo isomer.[17] This demonstrates the principle of kinetic versus thermodynamic control.[17]

The following diagram illustrates the endo and exo transition states.

Caption: Comparison of Endo and Exo transition states.

Experimental Protocol: A Self-Validating System

The following protocol details the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. A key consideration is the handling of 1,3-butadiene, which is a gas at room temperature.[19] To circumvent this, 3-sulfolene (butadiene sulfone) is often used as a stable, solid precursor that generates 1,3-butadiene in situ upon heating via a retro-cheletropic reaction.[20][21]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Sulfolene | 118.15 | 3.6 g | ~0.0305 | Source of 1,3-butadiene.[20] |

| Maleic Anhydride | 98.06 | 3.0 g | ~0.0306 | Dienophile. Moisture sensitive.[22] |

| Diglyme | 134.17 | 7 mL | - | High-boiling solvent. |

| Toluene | 92.14 | As needed | - | For recrystallization. |

| Petroleum Ether | - | As needed | - | For recrystallization. |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a reflux apparatus using a 25 mL round-bottomed flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry, as maleic anhydride is susceptible to hydrolysis.[22]

-

Charging the Flask: To the round-bottomed flask, add 3.6 g of 3-sulfolene, 3.0 g of maleic anhydride, and 7 mL of diglyme.[20] Add a boiling stone to ensure smooth boiling.

-

Reaction Under Reflux: Gently heat the mixture to reflux. The evolution of sulfur dioxide gas will be observed as bubbles, indicating the decomposition of 3-sulfolene to 1,3-butadiene.[20] The reaction temperature should be around 140 °C.[20] Continue heating for approximately 30 minutes, or until the gas evolution ceases.[23]

-

Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Induce crystallization by adding approximately 35 mL of cold water.[20] If precipitation is slow, scratching the inside of the flask with a glass rod can initiate crystallization.[20]

-

Collect the crude product by suction filtration using a Büchner funnel.[23]

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a clean flask.

-

Dissolve the solid in a minimum amount of hot toluene.[21]

-

Add petroleum ether dropwise until the solution becomes slightly cloudy.[21]

-

Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[21]

-

Collect the purified crystals by suction filtration and allow them to air dry.[22]

-

-

Characterization:

-

Determine the melting point of the purified product. The literature melting point for cis-4-cyclohexene-1,2-dicarboxylic anhydride is in the range of 101-105 °C.[19]

-

Calculate the percent yield.

-

The experimental workflow is summarized in the diagram below.

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. atc.io [atc.io]

- 3. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. Illustrated Glossary of Organic Chemistry - [4+2] [chem.ucla.edu]

- 5. Explain why maleic anhydride reacts rapidly with 1,3-butadiene bu... | Study Prep in Pearson+ [pearson.com]

- 6. nbinno.com [nbinno.com]

- 7. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 9. ethz.ch [ethz.ch]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. study.com [study.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. stereoelectronics.org [stereoelectronics.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. studymoose.com [studymoose.com]

- 20. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 21. cerritos.edu [cerritos.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. web.mnstate.edu [web.mnstate.edu]

Spectroscopic analysis of tetrahydrophthalic anhydride (¹H NMR, ¹³C NMR, FTIR)

An In-depth Technical Guide to the Spectroscopic Analysis of Tetrahydrophthalic Anhydride

This guide offers a comprehensive examination of cis-1,2,3,6-tetrahydrophthalic anhydride through the application of three cornerstone spectroscopic techniques: Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). Designed for researchers, scientists, and professionals in drug development, this document provides not only the spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, ensuring a deep and actionable understanding of the molecule's structural characterization.

Introduction: A Multi-Faceted Approach to Structural Elucidation

In chemical and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. cis-1,2,3,6-Tetrahydrophthalic anhydride, a common dienophile adduct and a versatile building block, presents a clear case for the power of a multi-technique spectroscopic approach. While each method provides unique insights, it is the synthesis of data from FTIR, ¹H NMR, and ¹³C NMR that builds a self-validating and complete structural picture, revealing the molecule's functional groups, carbon skeleton, and proton environments.

Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Landscape

FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) for Solid Samples

Attenuated Total Reflectance (ATR) is a widely used sampling method for FTIR because it requires minimal to no sample preparation for solids and liquids.[1][2][3]

Methodology:

-

Instrument Preparation: The ATR crystal (commonly diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and air-dried.

-

Background Acquisition: A background spectrum is collected with the empty, clean crystal. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the final sample spectrum.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.[4][5]

-

Pressure Application: A pressure clamp is engaged to ensure firm, uniform contact between the solid sample and the crystal surface, which is essential for a high-quality spectrum.[1][4]

-

Spectrum Collection: The sample spectrum is acquired, typically by co-adding 16-32 scans to maximize the signal-to-noise ratio. The instrument software automatically ratios the sample scan against the stored background to produce the final IR spectrum.

Spectral Interpretation: The Signature of a Cyclic Anhydride

The FTIR spectrum of cis-1,2,3,6-tetrahydrophthalic anhydride is dominated by features that unequivocally identify it as an unsaturated cyclic anhydride.

Caption: Key vibrational modes for this compound in FTIR.

The most telling feature is the pair of carbonyl (C=O) stretching bands. The coupling between the two carbonyl groups results in a symmetric stretch (higher frequency) and an asymmetric stretch (lower frequency).[6] For cyclic anhydrides, the lower-frequency asymmetric stretch is characteristically more intense.[6]

Table 1: Key FTIR Absorption Bands for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | =C-H | Alkene C-H Stretch |

| ~2980-2850 | Medium-Weak | -C-H | Alkane C-H Stretch |

| ~1850 | Medium | C=O | Symmetric Stretch (Anhydride) |

| ~1778 | Very Strong | C=O | Asymmetric Stretch (Anhydride) |

| ~1235 | Strong | C-O-C | Anhydride Stretch |

Data derived from representative spectra.[7][8]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei in a magnetic field.

Experimental Protocol: Sample Preparation and Data Acquisition

Methodology:

-

Solvent Selection: A suitable deuterated solvent that dissolves the analyte is chosen. Deuterated chloroform (CDCl₃) is an excellent choice for this compound. The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) serves as a convenient internal reference.[9]

-

Sample Preparation (¹H NMR): Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Sample Preparation (¹³C NMR): Due to the lower natural abundance of the ¹³C isotope (1.1%), a more concentrated sample (20-50 mg) is typically used to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and proton-decoupled ¹³C spectra.

¹H NMR Spectral Interpretation

The symmetry of cis-1,2,3,6-tetrahydrophthalic anhydride results in three distinct proton signals, each corresponding to a chemically equivalent set of protons.

-

Olefinic Protons (H-4, H-5): These two protons are on the carbon-carbon double bond. They are chemically equivalent and appear as a multiplet around δ 6.0 ppm .

-

Methine Protons (H-3, H-6): These two protons are at the bridgehead positions, adjacent to both the double bond and the anhydride ring. They are equivalent and resonate as a multiplet near δ 3.5 ppm .

-

Methylene Protons (H-1, H-2): These four protons comprise the two CH₂ groups of the cyclohexene ring. They are equivalent and appear as a multiplet around δ 2.4 ppm .

¹³C NMR Spectral Interpretation

In the proton-decoupled ¹³C NMR spectrum, each unique carbon environment produces a single peak, revealing the carbon skeleton.

-

Carbonyl Carbons (C=O): The two equivalent anhydride carbonyl carbons are the most deshielded and appear furthest downfield, at approximately δ 171 ppm .

-

Olefinic Carbons (C-4, C-5): The two equivalent double-bond carbons appear in the typical alkene region, around δ 129 ppm .

-

Methine Carbons (C-3, C-6): The two equivalent bridgehead carbons resonate near δ 39 ppm .

-

Methylene Carbons (C-1, C-2): The two equivalent CH₂ carbons are the most shielded, appearing furthest upfield at about δ 22 ppm .

Table 2: ¹H and ¹³C NMR Spectroscopic Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride (in CDCl₃)

| Position | Proton Signal (¹H) | Chemical Shift (δ ppm) | Carbon Signal (¹³C) | Chemical Shift (δ ppm) |

| C=O | - | - | Carbonyl | ~171 |

| C4, C5 | Olefinic | ~6.0 | Olefinic | ~129 |

| C3, C6 | Methine | ~3.5 | Methine | ~39 |

| C1, C2 | Methylene | ~2.4 | Methylene | ~22 |

Data derived from representative spectra.[10][11][12]

Section 3: Integrated Analysis and Structural Validation

The true power of this analysis lies in the convergence of the data from all three techniques.

Caption: Correlation of data from three spectroscopic techniques to validate the molecular structure.

FTIR provides the initial, high-level confirmation of the essential functional groups: the cyclic anhydride and the carbon-carbon double bond. NMR spectroscopy then furnishes the high-resolution map of the molecule's framework. The ¹H and ¹³C NMR data perfectly align with the expected symmetry and electronic environments of the cis-1,2,3,6-tetrahydrophthalic anhydride structure. The presence of four distinct carbon signals and three distinct proton signals validates the molecular symmetry and confirms the connectivity of the atoms, leaving no ambiguity as to the compound's identity.

Conclusion

The spectroscopic analysis of this compound using FTIR, ¹H NMR, and ¹³C NMR is a textbook example of a robust and self-validating workflow for structural elucidation. By integrating the functional group information from FTIR with the detailed atomic connectivity map from NMR, we achieve an authoritative and trustworthy characterization. This multi-pronged approach is a fundamental pillar of modern chemical analysis, ensuring the integrity and reliability of data for researchers and developers across the scientific landscape.

References

- 1. agilent.com [agilent.com]

- 2. mt.com [mt.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 12. This compound, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of tetrahydrophthalic anhydride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tetrahydrophthalic Anhydride

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a key intermediate in the synthesis of resins, plasticizers, and other polymers. Understanding its fragmentation pattern is critical for analytical method development, quality control, and structural elucidation in complex matrices. We will delve into the mechanistic underpinnings of its fragmentation, primarily under Electron Ionization (EI), and provide field-proven protocols for its analysis.

Part 1: Electron Ionization (EI) Mass Spectrometry: A Study in Pericyclic Reactions

Electron Ionization is the most common technique for the analysis of volatile and semi-volatile compounds like this compound, typically in conjunction with Gas Chromatography (GC-MS). The high energy (70 eV) imparted to the molecule induces reproducible and structurally informative fragmentation.

The Molecular Ion (M⁺•)

Upon ionization, this compound (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) readily forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 152.[1][2] The stability of this ion is moderate, meaning it is typically observable in the spectrum but is also energetically poised to undergo significant fragmentation. The presence of the cyclohexene ring structure is the defining feature that dictates its primary fragmentation route.[3]

The Dominant Fragmentation Pathway: The Retro-Diels-Alder (rDA) Reaction

The most characteristic and mechanistically significant fragmentation pathway for the this compound molecular ion is a retro-Diels-Alder (rDA) reaction.[4][5] The rDA is a pericyclic reaction that is the microscopic reverse of the well-known Diels-Alder cycloaddition.[6] In the context of mass spectrometry, the energetic molecular ion fragments via a concerted cleavage of two carbon-carbon bonds within the cyclohexene ring, yielding the original diene and dienophile components from which it could be formed.[7][8]

This process leads to two primary fragment ions:

-

Maleic Anhydride Radical Cation: The dienophile fragment, maleic anhydride (C₄H₂O₃), appears as a radical cation at m/z 98 .

-

1,3-Butadiene Radical Cation: The diene fragment, 1,3-butadiene (C₄H₆), appears as a radical cation at m/z 54 .

The relative abundance of these fragments can be influenced by their respective ionization potentials and stabilities. However, the presence of both ions is a definitive marker for the this compound core structure. This fragmentation is a classic example of how mass spectrometry can reveal fundamental structural motifs within a molecule.[5]

Secondary Fragmentation Pathways

While the rDA reaction dominates, other fragments are observed, arising from the further breakdown of the primary fragments or alternative, less favorable pathways.

-

Fragmentation of Maleic Anhydride (m/z 98): The ion at m/z 98 can undergo subsequent losses of neutral molecules characteristic of anhydride fragmentation. The most common losses are:

-

Loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 70 .

-

Loss of carbon dioxide (CO₂, 44 Da) to yield an ion at m/z 54 . This can contribute to the signal intensity at this m/z, alongside the butadiene fragment.

-

-

Aromatic-like Fragments: Peaks are often observed in the m/z 76-79 range. For instance, the prominent ion at m/z 79 found in the spectrum of the cis-isomer is highly characteristic.[9] This suggests rearrangements and loss of small neutral molecules to form stable cyclic ions.

The interplay of these pathways creates a unique fingerprint for the molecule, allowing for confident identification.

Data Presentation: Key EI-MS Fragments

The following table summarizes the principal ions observed in the 70 eV Electron Ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway | Relative Intensity |

| 152 | [C₈H₈O₃]⁺• (Molecular Ion) | Initial Ionization | Moderate |

| 98 | [C₄H₂O₃]⁺• (Maleic Anhydride) | Retro-Diels-Alder Reaction | High |

| 79 | [C₆H₇]⁺ (Rearrangement Ion) | Complex Rearrangement/Loss | High (isomer dependent) |

| 54 | [C₄H₆]⁺• (1,3-Butadiene) | Retro-Diels-Alder Reaction | Moderate |

Note: Relative intensities can vary slightly based on the specific isomer and instrument tuning.[10][11]

Part 2: Experimental Protocols for Mass Spectrometric Analysis

The trustworthiness of analytical data hinges on a robust and well-defined experimental protocol. The following methods are designed as self-validating systems for the analysis of this compound.

Protocol for EI-MS Analysis via GC-MS

This protocol is optimized for the definitive identification and quantification of this compound in a soluble matrix.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the sample material.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Vortex for 30 seconds to ensure complete dissolution.

-

If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL. An internal standard (e.g., a deuterated analog or a compound with similar volatility but different retention time) should be added at this stage for quantitative analysis.

-

-

Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40 - 250.

-

Solvent Delay: 3 minutes (or as determined by solvent retention time).

-

-

Data Analysis:

-

Extract the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound.

-

Examine the mass spectrum of the peak and compare it against a reference library (e.g., NIST) and the fragmentation pattern described in this guide.[2] The presence of key ions (m/z 152, 98, 79, 54) confirms the identity.

-

Protocol for ESI-MS Analysis (Hypothetical)

While less common for this analyte, Electrospray Ionization (ESI) could be employed, particularly in LC-MS applications for less volatile matrices. No definitive public spectra are available, so this protocol is based on the expected chemical behavior of the analyte.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a 1:1 mixture of methanol and water, to a concentration of 1-10 µg/mL.

-

Add 0.1% formic acid for positive ion mode ([M+H]⁺, m/z 153) or 0.1% ammonium hydroxide for negative ion mode ([M-H]⁻, m/z 151).

-

-

Liquid Chromatography (LC) Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

MS System: Q-TOF or Triple Quadrupole instrument.

-

Ion Source: Electrospray Ionization (ESI).

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 35 psig.

-

Sheath Gas Temperature: 350°C.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: MS1 Scan (m/z 100-300) and Targeted MS/MS of the expected precursor ion (m/z 153).

-

Collision Energy (for MS/MS): Ramp from 10-30 eV to observe fragmentation. Expected fragments would include losses of water (H₂O) and carbon monoxide (CO).

-

Part 3: Visualization of Fragmentation Pathways

Visual models are indispensable for understanding complex chemical transformations. The following diagrams, rendered in DOT language, illustrate the key fragmentation mechanisms.

Caption: Electron Ionization (EI) fragmentation pathway of this compound.

Caption: Postulated ESI-MS/MS fragmentation pathway for protonated this compound.

References

- 1. 3,4,5,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 2. 3,4,5,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 3. scribd.com [scribd.com]

- 4. fiveable.me [fiveable.me]

- 5. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 6. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]

- 8. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 9. This compound, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 11. 3,4,5,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

A Technical Guide to the Quantum Mechanical Analysis of Tetrahydrophthalic Anhydride Reactivity

Abstract

This technical guide provides a comprehensive framework for investigating the reactivity of tetrahydrophthalic anhydride using quantum mechanical (QM) calculations. This compound, a pivotal intermediate in organic synthesis, is primarily formed through the Diels-Alder cycloaddition of butadiene and maleic anhydride.[1] Understanding the mechanistic nuances of its formation and subsequent reactions is critical for optimizing synthetic routes and developing novel applications in polymer and pharmaceutical sciences. This document moves beyond a simple recitation of methods to explain the underlying causality behind computational choices, offering a self-validating protocol for researchers, scientists, and drug development professionals. We will detail a complete computational workflow, from selecting appropriate theoretical models to locating transition states and interpreting reaction energy profiles, with a specific focus on the stereoselectivity of the Diels-Alder formation pathway.

Introduction: Bridging Theory and Application

The Synthetic Importance of this compound

This compound is a versatile building block used in the manufacture of polyester and alkyd resins, plasticizers, and as a precursor to fungicides like Captan.[1][2] Its utility stems from the reactive anhydride functional group and the cyclohexene core, which can be further functionalized. The efficiency and selectivity of reactions involving this molecule are of significant industrial and academic interest.

The Diels-Alder Reaction: A Pericyclic Foundation

The primary synthetic route to cis-tetrahydrophthalic anhydride is the [4+2] Diels-Alder reaction, a type of pericyclic reaction where bond formation and breaking occur in a concerted, cyclic transition state.[1][3][4] These reactions are governed by the principles of orbital symmetry, and their outcomes, particularly stereoselectivity (favoring endo or exo products), are often subtle and highly sensitive to electronic and steric factors.[5][6] While experimental studies provide invaluable kinetic and thermodynamic data, they often cannot directly observe the fleeting transition state that dictates the reaction's course.[4][7]

The Power of Quantum Mechanics in Elucidating Reactivity

Quantum mechanical calculations offer a powerful lens through which to visualize and quantify the entire reaction pathway.[8] By modeling systems at the electronic level, we can compute the geometries and energies of reactants, products, and, most critically, the transition states that connect them.[9] This in silico approach allows us to:

-

Predict reaction feasibility by calculating activation energy barriers.

-

Explain observed stereoselectivity by comparing the energy barriers of competing pathways.[7][10]

-

Investigate the effects of catalysts, solvents, and substituents on reaction outcomes.[11][12]

-

Gain fundamental insights into bonding and electronic structure changes throughout a reaction.

Laying the Theoretical Groundwork

The accuracy of any QM calculation is contingent upon the judicious selection of a theoretical method and a basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the chemical question at hand.

Choosing the Right Tool: An Overview of QM Methods

For reactions involving organic molecules like this compound, Density Functional Theory (DFT) offers the best compromise between accuracy and computational expense.[13]

-

Density Functional Theory (DFT): Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density. The accuracy of DFT depends on the chosen exchange-correlation (XC) functional.

-

Hybrid Functionals (e.g., B3LYP): These mix a portion of exact Hartree-Fock exchange with DFT exchange and are often a good starting point for organic molecules.[14]

-

Meta-Hybrid Functionals (e.g., M06-2X): These functionals often provide superior accuracy for thermochemistry and reaction kinetics, particularly for non-covalent interactions and transition states, making them an excellent choice for studying pericyclic reactions.[15][16][17]

-

The Language of Electrons: Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The size and type of the basis set directly impact the quality of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used. The numbers indicate how valence and core orbitals are described.[19]

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.[18]

Causality in Choice: The Role of Polarization and Diffuse Functions For studying chemical reactions, simply using a large basis set is not enough. We must include specific types of functions to accurately model the physics of bond-making and bond-breaking.

-

Polarization Functions (* or (d,p)): These are functions of higher angular momentum (e.g., d-functions on carbon, p-functions on hydrogen).[18] They are essential for describing the distortion of electron clouds during bond formation and are non-negotiable for transition state calculations. They allow orbitals to change shape and direction as reactants approach each other.

-

Diffuse Functions (+ or ++): These are large, spread-out functions that are crucial for describing systems with significant electron density far from the nuclei, such as anions or in calculations of non-covalent interactions. For the Diels-Alder reaction, they can improve the description of the long-range interactions in the transition state.[18]

A robust choice for the case study in this guide would be the 6-311+G(d,p) basis set, which provides a high level of flexibility for valence electrons and includes both polarization and diffuse functions for a balanced description of the reacting system.[20][21]

A Validated Workflow for Reactivity Calculation

The following protocol outlines a self-validating system for computing the reactivity of this compound. Each step provides a check for the previous one, ensuring the final results are physically meaningful.

Caption: A validated computational workflow for reactivity analysis.

Experimental Protocol: Step-by-Step Methodology

-

Initial Structure Generation: Construct 3D models of the reactants (e.g., butadiene and maleic anhydride) and the expected products (e.g., endo and exo this compound) using a molecular editor like Avogadro.[22]

-

Geometry Optimization: Perform a full geometry optimization on all species. This process locates the nearest stationary point on the potential energy surface, which corresponds to the lowest-energy conformation of the molecule.

-

Vibrational Frequency Analysis (Minima): For the optimized reactants and products, calculate the vibrational frequencies.

-

Causality Check: A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (like a transition state) or a flawed optimization. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

-

Transition State (TS) Location: Use an appropriate algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, to locate the transition state structure between the reactants and the desired product. This requires a good initial guess of the TS geometry.

-

Transition State Verification: Perform a vibrational frequency calculation on the optimized TS structure.

-

Causality Check: A true first-order saddle point (a transition state) must have exactly one imaginary frequency .[17] The eigenvector of this frequency corresponds to the motion along the reaction coordinate—visualizing this confirms the atoms are moving as expected during the reaction (e.g., the C-C bonds forming in the Diels-Alder reaction).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway downhill from the transition state.

-

Causality Check: This is the ultimate validation. The IRC path must connect the transition state to the intended reactants on one side and the intended products on the other, confirming that you have found the correct TS for the reaction of interest.

-

-

Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) is the most relevant barrier for predicting reaction rates at a given temperature. It is calculated as: ΔG‡ = G(Transition State) - G(Reactants) where G is the Gibbs free energy obtained from the frequency calculations.[23]